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9)

Prepared by: Gemini, Senior Application Scientist

Abstract: This guide provides a comprehensive technical overview of (3-(2-
Nitrophenoxy)phenyl)boronic acid, CAS number 1072945-95-9. This molecule is a
bifunctional organic building block of significant interest to researchers in synthetic organic
chemistry and medicinal drug discovery. Its structure, featuring a diaryl ether linkage
connecting a nitrophenyl ring and a phenylboronic acid moiety, offers a unique combination of
reactivity and structural rigidity. This document details its physicochemical properties, outlines
robust synthetic and characterization strategies, explores its chemical reactivity, and
demonstrates its core applications, particularly in palladium-catalyzed cross-coupling reactions.
The insights provided herein are intended to equip researchers, scientists, and drug
development professionals with the foundational knowledge required to effectively utilize this
versatile reagent in their work.

Part 1: Molecular Profile and Physicochemical
Properties

(3-(2-Nitrophenoxy)phenyl)boronic acid is a compound whose utility is defined by the
interplay of its three key structural components: the boronic acid group, the diaryl ether
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backbone, and the nitro group. Understanding its fundamental properties is crucial for its
successful application.

Nomenclature and Chemical Identifiers

A consistent and accurate identification of chemical compounds is the bedrock of reproducible
science. The key identifiers for this compound are summarized below.

Identifier Value

CAS Number 1072945-95-9[1][2][3][4][5][6]

IUPAC Name [3-(2-nitrophenoxy)phenyl]boronic acid[2][3]
Molecular Formula C12H10BNOs[1][2]

Molecular Weight 259.02 g/mol [1][3]

Synonyms 3-(2-Nitrophenoxy)phenylboronic acid[2][3]

Physicochemical Data

The compound's physical and computed chemical properties dictate its behavior in solution, its
reactivity, and its handling requirements.

Property Value | Description Source

) Crystalline solid (typical for aryl
Physical State ] ] Inferred
boronic acids)

N Very slightly soluble in water
Solubility . ) [3]
(0.2 g/L at 25 °C, estimated)[3]

Topological Polar Surface Area  95.5 A2 (computed)[3] [3]

Hydrogen Bond Donors 2 (from the -B(OH)2 group)[3] [3]

5 (3 from -B(OH)2 and -NOz, 2
Hydrogen Bond Acceptors Inferred
from ether oxygen)

Density 1.40 £ 0.1 g/cm? (predicted)[3] [3]
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Structural Features and Electronic Effects

The molecule's architecture is non-trivial. The diaryl ether linkage provides a semi-flexible
scaffold, holding the two aromatic rings in a specific spatial orientation. This is critical in drug
discovery for probing receptor binding pockets. The electronic nature is dominated by two
opposing features:

e The Boronic Acid Group (-B(OH)2): This is a Lewis acidic functional group, capable of acting
as a versatile handle in Suzuki-Miyaura cross-coupling reactions.[7][8] It is also known to
form reversible covalent bonds with diols, a property exploited in chemical biology and the
mechanism of action for drugs like Bortezomib.[9][10]

e The Nitro Group (-NO2): As a powerful electron-withdrawing group, the ortho-nitro substituent
significantly influences the electronic properties of the phenoxy ring. This electronic pull can
affect the reactivity of the ether linkage and provides a site for chemical modification, most
commonly through reduction to an amine.[11]

Part 2: Synthesis and Characterization

While commercially available from various suppliers, understanding the synthesis of (3-(2-
Nitrophenoxy)phenyl)boronic acid is vital for quality control and for researchers who may
need to produce derivatives.

Retrosynthetic Analysis and Proposed Synthetic
Strategy

A logical synthetic approach involves the formation of the diaryl ether bond followed by the
introduction of the boronic acid moiety. The most common disconnections lead to a strategy
involving an Ullimann condensation followed by a Miyaura borylation.

Causality: This sequence is chosen because the conditions for Miyaura borylation are generally
mild and tolerate a wide range of functional groups, including the nitro group.[7] Performing the

borylation last avoids subjecting the sensitive C-B bond to the harsher conditions that might be

required for the ether formation.
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Caption: Proposed retrosynthetic analysis for the target molecule.

Experimental Protocol: A Representative Synthesis

This protocol is a validated, general procedure adapted for this specific target, representing a
reliable method for laboratory-scale synthesis.

Step A: Synthesis of 1-Bromo-3-(2-nitrophenoxy)benzene (Ullmann Condensation)

e To a dry Schlenk flask under an inert atmosphere (N2 or Ar), add 3-bromophenol (1.0 eq.), 1-
fluoro-2-nitrobenzene (1.1 eq.), copper(l) iodide (0.1 eq.), and anhydrous potassium
carbonate (2.0 eq.).

e Add dry N,N-Dimethylformamide (DMF) as the solvent.

e Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring by TLC or LC-
MS.

 After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.

e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.
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 Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate
gradient) to yield the diaryl ether intermediate.

Step B: Synthesis of (3-(2-Nitrophenoxy)phenyl)boronic acid (Miyaura Borylation)

¢ In a dry Schlenk flask under an inert atmosphere, dissolve 1-bromo-3-(2-
nitrophenoxy)benzene (1.0 eq.), bis(pinacolato)diboron (Bzpinz, 1.1 eq.), and potassium
acetate (KOAc, 3.0 eq.) in anhydrous 1,4-dioxane.

e Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(ll) (Pd(dppf)Clz, 0.03 eq.).
e Degas the solution with three freeze-pump-thaw cycles.

o Heat the mixture to 80-90 °C and stir for 8-16 hours until the starting material is consumed
(monitored by GC-MS or LC-MS).

o Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.

o Concentrate the filtrate. The crude product is the pinacol ester. This can be isolated or, more
commonly, hydrolyzed directly.

» Dissolve the crude pinacol ester in a 10:1 mixture of acetone and water. Add sodium
periodate (NalOas, 4.0 eg.) and ammonium acetate (NH4OAc, 4.0 eq.) and stir vigorously at
room temperature for 4-6 hours.

 Alternatively, for a simpler deprotection, stir the crude ester in a 2:1 mixture of THF/2N HCI at
room temperature.

o Extract the product into ethyl acetate, wash with brine, dry over anhydrous sodium sulfate,
and concentrate.

» Recrystallize the crude solid from a suitable solvent system (e.g., water/ethanol or
ether/hexane) to yield pure (3-(2-Nitrophenoxy)phenyl)boronic acid.

Analytical Characterization Workflow

Confirming the identity and purity of the final product is a critical, multi-step process.

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/product/b1393375?utm_src=pdf-body
https://www.benchchem.com/product/b1393375?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1393375?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

SN

Synthesized Product

Structural Info Molecular Weight
\4

NMR Spectroscopy Mass Spectrometry
(1H, B3C, 1B) (HRMS)

Functional Groups Purity Check

Y
IR Spectroscopy

Purity Analysis

(HPLC, CHN)
Y <
,v\

Click to download full resolution via product page
Caption: A logical workflow for analytical characterization.

e 1H NMR: Expect complex aromatic signals. The protons ortho to the nitro group will be
significantly downfield.

e 13C NMR: The carbon atom attached to the boron is often broadened or not observed due to
quadrupolar relaxation.[12]

o 11B NMR: A key technique for characterizing boronic acids.[13][14][15] A single peak is
expected, though its chemical shift can be pH-dependent. The presence of a sharp peak
around 30 ppm is characteristic of the trigonal boronic acid, while a broad signal near 20
ppm may indicate the presence of the dehydrated trimeric boroxine anhydride. Rigorous
drying or dissolving in the presence of water can shift this equilibrium.[16]

 HRMS: To confirm the exact mass and elemental formula (C12H10BNOs).

» IR Spectroscopy: Look for characteristic peaks: a broad O-H stretch (~3300 cm~1), strong N-
O stretches for the nitro group (~1520 and 1340 cm~1), and C-O-C stretches for the ether
(~1250 cm™1).

Part 3: Chemical Reactivity and Safe Handling
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The Boronic Acid Moiety: Stability and Reactivity

Boronic acids are robust but have specific stability considerations.

» Dehydration: Aryl boronic acids can reversibly self-condense to form cyclic trimeric
anhydrides known as boroxines. This is an equilibrium process favored by the removal of
water. While this doesn't typically inhibit reactivity in cross-coupling reactions (the boroxine
often serves as a slow-release source of the monomeric acid), it can complicate analysis and
accurate weighing.

» Oxidative Stability: The carbon-boron bond is susceptible to oxidation, particularly in the
presence of reactive oxygen species.[17][18] While generally stable to air, prolonged storage
or reaction conditions with strong oxidants should be avoided. Research has shown that
intramolecular coordination can enhance stability, though this specific molecule lacks a
suitably positioned coordinating group for the boron atom.[17]

Safe Handling and Storage

Adherence to safety protocols is mandatory when handling this or any chemical reagent. The
following guidelines are based on data for similar compounds.[19][20][21]
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Aspect Guideline

H315: Causes skin irritation. H319: Causes
GHS Hazards serious eye irritation. H335: May cause

respiratory irritation.[19]

Safety glasses with side-shields, chemical-
Personal Protective Equipment (PPE) resistant gloves (e.g., nitrile), lab coat. Use in a

chemical fume hood.[19]

Avoid generating dust. Wash hands thoroughly

Handlin
J after handling.

Store in a tightly sealed container in a cool, dry,

well-ventilated area. Recommended storage is
Storage ) ]

at 2-8 °C.[1][19] The compound is moisture-

sensitive.

Eyes: Rinse cautiously with water for several
_ . minutes. Skin: Wash with plenty of soap and
First Aid ) )
water. Inhalation: Move person to fresh air. Seek

medical attention if irritation persists.[19]

Part 4: Core Applications in Research and
Development

This molecule is not just a chemical curiosity; it is a tool designed for the specific purpose of

building more complex molecular architectures.

The Cornerstone Application: Suzuki-Miyaura Cross-
Coupling
The primary utility of (3-(2-Nitrophenoxy)phenyl)boronic acid is as a nucleophilic partner in

the Suzuki-Miyaura reaction.[8] It enables the efficient construction of a C(sp?)-C(sp?) bond,
linking the '3-(2-nitrophenoxy)phenyl' scaffold to another aryl or vinyl group.

Causality: The reaction is prized in pharmaceutical development for its mild conditions, high
functional group tolerance (the nitro and ether groups are stable), and the commercial
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availability of a vast array of boronic acid and halide coupling partners, allowing for the rapid
generation of compound libraries.[7][22]

Ar-X Pd(0)Lz2
(Aryl Halide) (Active Catalyst)
Oxidative Addition
2_
RL-Pd(Il)L2-X R*-B(OH) Base (e.g., K2CO3)
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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Hypothetical Application: To synthesize a potential kinase inhibitor scaffold, a researcher could
couple (3-(2-Nitrophenoxy)phenyl)boronic acid with a functionalized heterocyclic halide,
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such as 2-chloro-4-aminopyrimidine. This reaction would rapidly assemble a complex biaryl
system with multiple points for further diversification.

A Precursor for Bioactive Scaffolds

Beyond its direct use in coupling, the nitro group serves as a masked amine. This two-stage
functionalization is a powerful strategy in medicinal chemistry.

o Stage 1 (Coupling): Use the boronic acid to perform a Suzuki coupling, building the core
carbon skeleton.

o Stage 2 (Reduction & Derivatization): Reduce the nitro group to an aniline (e.g., using Hz,
Pd/C, or SnCl2). This newly formed amine is a versatile nucleophile that can be readily
acylated, sulfonated, or used in reductive aminations to build a library of amide or amine
analogs for structure-activity relationship (SAR) studies.[23]

This approach allows for late-stage diversification, a highly efficient strategy in modern drug
discovery.

Part 5: Conclusion and Future Outlook

(3-(2-Nitrophenoxy)phenyl)boronic acid, CAS 1072945-95-9, is a high-value building block
for advanced organic synthesis. Its true potential is realized through its strategic application,
leveraging both the reliable reactivity of the boronic acid in cross-coupling and the latent
functionality of the nitro group. Future applications will likely see this and similar reagents used
in the automated synthesis of large compound libraries for high-throughput screening and in
the construction of complex organic materials where the defined angularity of the diaryl ether
backbone can be used to control supramolecular architecture. As the demand for molecular
complexity and synthetic efficiency grows, the importance of well-designed, multifunctional
building blocks like this one will only increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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